molecular formula C11H7NO4 B1527757 2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde CAS No. 885273-46-1

2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde

Cat. No.: B1527757
CAS No.: 885273-46-1
M. Wt: 217.18 g/mol
InChI Key: LKKAPSMWLSOIEN-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol. It is a light yellow solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, leading to alterations in their catalytic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as the citric acid cycle and oxidative phosphorylation. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can impact its activity and function .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is often directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This localization is mediated by targeting signals or post-translational modifications that guide the compound to its appropriate destination. The subcellular localization of this compound can influence its biochemical activity and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of 2-(benzo[1,3]dioxol-5-yl)ethanol with formic acid or by the reaction of 2-(benzo[1,3]dioxol-5-yl)acetic acid with thionyl chloride followed by formylation.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Benzo[1,3]dioxol-5-yl-oxazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Benzo[1,3]dioxol-5-yl-oxazole-4-carbaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological processes and interactions.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with biological macromolecules, such as enzymes or receptors.

Comparison with Similar Compounds

2-Benzo[1,3]dioxol-5-yl-oxazole-4-carbaldehyde is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-(Benzo[1,3]dioxol-5-yl)ethanol

  • 2-(Benzo[1,3]dioxol-5-yl)acetic acid

  • 4-(Benzo[1,3]dioxol-5-yl)-5-methylthiazol-2-amine

These compounds share the benzo[1,3]dioxol moiety but differ in their functional groups and core structures, leading to different chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-4-8-5-14-11(12-8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAPSMWLSOIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CO3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695944
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-46-1
Record name 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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